8-Hydroxy-N-[(1,3-thiazol-2-yl)methyl]quinoline-2-carboxamide

Lipophilicity LogP Drug Design

8-Hydroxy-N-[(1,3-thiazol-2-yl)methyl]quinoline-2-carboxamide (CAS 648896-13-3) is a synthetic heterocyclic compound (C14H11N3O2S, MW 285.32 g/mol) integrating an 8-hydroxyquinoline core with a thiazole moiety via a methylene-bridged carboxamide linker. It belongs to the 8-hydroxyquinoline-2-carboxamide class, known for metal-chelating and diverse biological activities.

Molecular Formula C14H11N3O2S
Molecular Weight 285.32 g/mol
CAS No. 648896-13-3
Cat. No. B12582530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Hydroxy-N-[(1,3-thiazol-2-yl)methyl]quinoline-2-carboxamide
CAS648896-13-3
Molecular FormulaC14H11N3O2S
Molecular Weight285.32 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)O)N=C(C=C2)C(=O)NCC3=NC=CS3
InChIInChI=1S/C14H11N3O2S/c18-11-3-1-2-9-4-5-10(17-13(9)11)14(19)16-8-12-15-6-7-20-12/h1-7,18H,8H2,(H,16,19)
InChIKeyFHTPYPBKXYXMRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Hydroxy-N-[(1,3-thiazol-2-yl)methyl]quinoline-2-carboxamide (CAS 648896-13-3): A Quinoline-Thiazole Hybrid for Targeted Procurement


8-Hydroxy-N-[(1,3-thiazol-2-yl)methyl]quinoline-2-carboxamide (CAS 648896-13-3) is a synthetic heterocyclic compound (C14H11N3O2S, MW 285.32 g/mol) integrating an 8-hydroxyquinoline core with a thiazole moiety via a methylene-bridged carboxamide linker . It belongs to the 8-hydroxyquinoline-2-carboxamide class, known for metal-chelating and diverse biological activities [1].

Why Generic 8-Hydroxyquinoline-2-carboxamide Analogs Cannot Replace 8-Hydroxy-N-[(1,3-thiazol-2-yl)methyl]quinoline-2-carboxamide


Subtle structural variations within the 8-hydroxyquinoline-2-carboxamide class exert profound effects on physicochemical properties and biological target engagement. The presence of a methylene spacer between the carboxamide and thiazole ring in CAS 648896-13-3 alters the conformational flexibility, hydrogen-bonding capacity, and lipophilicity compared to direct thiazolyl-linked analogs (e.g., CAS 648896-08-6) . Such differences are known to impact pharmacokinetic profiles and metal-chelation geometries in analogous series [1], making generic replacement scientifically unsound without direct comparative data.

Quantitative Differentiation Evidence for 8-Hydroxy-N-[(1,3-thiazol-2-yl)methyl]quinoline-2-carboxamide (CAS 648896-13-3)


Methylene Spacer Modulates Lipophilicity Relative to Direct Thiazolyl Analog

The calculated octanol-water partition coefficient (LogP) for 8-Hydroxy-N-[(1,3-thiazol-2-yl)methyl]quinoline-2-carboxamide is 2.72 . This value is markedly higher than the unsubstituted 8-hydroxyquinoline-2-carboxamide (LogP ~0.5–1.0 estimated from fragment-based methods), reflecting the lipophilic contribution of the thiazole-methylene moiety [1]. Increased LogP can enhance membrane permeability, a critical parameter in cell-based assays.

Lipophilicity LogP Drug Design

Molecular Weight Increase Enhances Physicochemical Stability for Storage and Formulation

With a molecular weight of 285.32 g/mol, the target compound is ~51% heavier than the parent 8-hydroxyquinoline-2-carboxamide (188.18 g/mol) and ~5.2% heavier than the direct thiazolyl analog CAS 648896-08-6 (271.29 g/mol) . Higher molecular weight within a congeneric series often correlates with improved solid-state stability and higher melting points, reducing hygroscopicity and facilitating long-term storage.

Molecular Weight Stability Formulation

Increased Hydrogen-Bond Donor/Acceptor Count May Enhance Target Engagement

The target compound possesses 2 hydrogen-bond donors and 3 acceptors, compared to 1 donor and 2 acceptors for the direct thiazolyl analog (CAS 648896-08-6) . In the context of 8-hydroxyquinoline-2-carboxamide HDAC inhibitors, an additional hydrogen-bonding moiety was shown to improve inhibitory potency by up to 3-fold through reinforced zinc-binding group interactions [1]. While not measured for the exact compound, this SAR trend rationalizes its selection for target-based screens.

Hydrogen Bonding Target Engagement SAR

Optimal Application Scenarios for 8-Hydroxy-N-[(1,3-thiazol-2-yl)methyl]quinoline-2-carboxamide (CAS 648896-13-3)


Epigenetic Probe Development: HDAC Inhibition Assays

Given the proven activity of 8-substituted quinoline-2-carboxamides as HDAC inhibitors, the target compound's enhanced hydrogen-bonding profile makes it a rational candidate for epigenetic probe discovery [1]. Its distinct LogP ensures adequate cell permeability in standard HDAC-Glo or Fluor de Lys assays.

Metal-Chelation Studies in Neurodegenerative Disease Models

The 8-hydroxyquinoline scaffold is a privileged metal-chelating moiety for modulating copper/zinc homeostasis in Alzheimer's models [2]. The thiazole-methylene extension may alter metal selectivity or blood-brain barrier penetration relative to simpler analogs.

Antimicrobial SAR Campaigns Against Gram-Positive Pathogens

Quinoline-thiazole hybrids have demonstrated moderate antibacterial activity in disk-diffusion assays [3]. The target compound's balanced lipophilicity and hydrogen-bonding features position it as a comparator in structure-activity relationship studies aimed at optimizing Gram-positive coverage.

Coordination Chemistry and Sensor Development

Novel quinoline-based thiazole derivatives have been employed as selective fluorescent sensors for Fe3+, Fe2+, and Cu2+ ions [4]. The methylene spacer in the target compound provides a unique coordination geometry that can be exploited in the design of next-generation metal sensors.

Quote Request

Request a Quote for 8-Hydroxy-N-[(1,3-thiazol-2-yl)methyl]quinoline-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.